molecular formula C3H8CuO B12088019 2-Propanol, copper(2+) salt (9CI)

2-Propanol, copper(2+) salt (9CI)

Cat. No.: B12088019
M. Wt: 123.64 g/mol
InChI Key: IWWKRVRLRWCPTD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propanol, copper(2+) salt can be synthesized through the reaction of copper(II) chloride with isopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:

CuCl2+2C3H8OCu(C3H7O)2+2HCl\text{CuCl}_2 + 2 \text{C}_3\text{H}_8\text{O} \rightarrow \text{Cu(C}_3\text{H}_7\text{O})_2 + 2 \text{HCl} CuCl2​+2C3​H8​O→Cu(C3​H7​O)2​+2HCl

Industrial Production Methods: On an industrial scale, the production of 2-Propanol, copper(2+) salt involves similar reaction conditions but may include additional steps for purification and isolation. Techniques such as distillation and crystallization are commonly employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: 2-Propanol, copper(2+) salt can undergo oxidation reactions, where the copper(II) center is reduced to copper(I) or elemental copper.

    Reduction: The compound can also participate in reduction reactions, particularly in the presence of strong reducing agents.

    Substitution: It can undergo substitution reactions where the isopropoxide ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various ligands such as phosphines or amines.

Major Products Formed:

    Oxidation: Copper(I) oxide, elemental copper.

    Reduction: Copper(0) nanoparticles.

    Substitution: Copper complexes with different ligands.

Scientific Research Applications

Chemistry: 2-Propanol, copper(2+) salt is used as a catalyst in organic synthesis, particularly in reactions such as the Ullmann coupling and other cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules.

Biology: In biological research, this compound is explored for its potential antimicrobial properties. Copper ions are known to disrupt microbial cell membranes and interfere with enzyme function, making copper(II) isopropoxide a candidate for antimicrobial coatings and treatments.

Medicine: While direct medical applications are limited, the compound’s role in synthesizing biologically active molecules indirectly contributes to pharmaceutical research.

Industry: In the industrial sector, 2-Propanol, copper(2+) salt is used in the production of fine chemicals and as a precursor for other copper-containing compounds. Its catalytic properties are harnessed in various chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-Propanol, copper(2+) salt exerts its effects is primarily through its ability to act as a Lewis acid, facilitating various chemical reactions. The copper(II) center can coordinate with electron-rich species, stabilizing transition states and lowering activation energies. This coordination ability is crucial in catalytic cycles, where the copper center undergoes oxidation and reduction, enabling the transformation of substrates into desired products.

Comparison with Similar Compounds

    Copper(II) acetate: Another copper(II) compound used in organic synthesis and catalysis.

    Copper(II) chloride: Commonly used in the synthesis of other copper compounds and as a catalyst.

    Copper(II) sulfate: Widely used in agriculture and as a precursor for other copper salts.

Uniqueness: 2-Propanol, copper(2+) salt is unique due to its specific ligand environment provided by the isopropoxide groups. This environment can influence the reactivity and selectivity of the compound in catalytic applications, making it distinct from other copper(II) salts.

Properties

Molecular Formula

C3H8CuO

Molecular Weight

123.64 g/mol

IUPAC Name

copper;propan-2-ol

InChI

InChI=1S/C3H8O.Cu/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

IWWKRVRLRWCPTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)O.[Cu]

Origin of Product

United States

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